molecular formula C21H26FN3O5S2 B2474270 methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-09-0

methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2474270
CAS No.: 941893-09-0
M. Wt: 483.57
InChI Key: CADGYSVKARJBNT-UHFFFAOYSA-N
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Description

Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorine atom, and a sulfonyl group attached to a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the benzothiophene core, which is then functionalized with a fluorine atom and a carboxylate group. The bipiperidine moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The fluorine atom and other substituents on the benzothiophene core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies:

Mechanism of Action

The mechanism of action of methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting certain enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and highlights its potential for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S2/c1-30-19(26)17-18(16-14(22)6-5-7-15(16)31-17)32(28,29)25-12-8-21(9-13-25,20(23)27)24-10-3-2-4-11-24/h5-7H,2-4,8-13H2,1H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADGYSVKARJBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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